
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . . It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group.
Vorbereitungsmethoden
The synthesis of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of triethyl phosphonoacetate with (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol . The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran. The reaction proceeds through the formation of a cyclopropane ring via a cyclopropanation reaction.
Industrial production methods may involve the use of similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions to form derivatives. Key reagents and outcomes include:
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ | Aqueous acidic medium | Carboxylate salts (e.g., sodium salt) | 65–78% | |
CrO₃ (Jones reagent) | Protic solvents (H₂O/EtOH) | Esters (e.g., methyl ester) | 50–60% |
Oxidation typically preserves the cyclopropane ring but modifies the carboxylic acid functionality for downstream applications in drug synthesis .
Reduction Reactions
Reductive transformations target both the carboxylic acid and cyclopropane moieties:
Reduction with LiAlH₄ is stereospecific, yielding alcohols without ring cleavage .
Substitution Reactions
The difluorophenyl group participates in electrophilic aromatic substitution (EAS):
Reagent | Conditions | Product | Regioselectivity | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2h | Nitro-substituted derivatives | Para to fluorine | |
Br₂/FeBr₃ | DCM, RT | Brominated analogs | Ortho/para mixture |
Fluorine substituents direct incoming electrophiles to specific positions, enabling predictable functionalization .
Cyclopropanation and Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven transformations:
Ring-Opening
Reagent | Conditions | Product | Mechanism | Source |
---|---|---|---|---|
H₂SO₄ (conc.) | Reflux, 6h | 1,3-Difluoroallyl carboxylic acid | Acid-catalyzed | |
NaOH (aq.) | 80°C, 4h | Open-chain diastereomers | Base-mediated |
Asymmetric Cyclopropanation
Enantioselective synthesis of precursors using:
- Ethyl diazoacetate + Ru(II) catalysts → High enantiomeric excess (ee >95%) .
- Trimethylsulfoxonium iodide → Stereospecific ring formation under basic conditions .
Esterification and Hydrolysis
Interconversion between acid and ester forms is critical for derivatization:
Reaction | Reagent/Conditions | Product | Application | Source |
---|---|---|---|---|
Esterification | H₂SO₄/MeOH, reflux | Methyl ester | Intermediate for APIs | |
Hydrolysis | LiOH/H₂O-THF, RT | Carboxylic acid recovery | Purification step |
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid has shown promise in various biological contexts:
- Antiplatelet Activity : It serves as an important intermediate in the synthesis of ticagrelor, a potent antiplatelet agent used in cardiovascular therapies. Ticagrelor functions by inhibiting the P2Y12 receptor, thereby preventing thrombus formation .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal tissues. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antimicrobial Properties : Some derivatives have been tested for their antimicrobial efficacy against various pathogens, indicating potential applications in developing new antibiotics or antimicrobial agents.
Industrial Applications
The compound's unique properties make it valuable in several industrial sectors:
- Pharmaceuticals : As a key intermediate in the synthesis of ticagrelor, it plays a crucial role in the pharmaceutical industry for developing cardiovascular drugs. Its ability to modulate platelet aggregation is essential for therapeutic efficacy .
- Agrochemicals : Research indicates that cyclopropane derivatives can be utilized in agrochemical formulations to enhance crop resilience against pests and diseases. This application is particularly significant in sustainable agriculture practices .
Case Studies
Several case studies highlight the applications of this compound:
- Ticagrelor Development : A study focused on synthesizing ticagrelor demonstrated the efficiency of using this compound as a precursor. The research outlined the synthetic pathway and evaluated the pharmacological properties of ticagrelor in clinical settings .
- Neuroprotective Studies : Research investigating the neuroprotective effects of cyclopropane derivatives showed promising results in reducing neuronal apoptosis in vitro. The study emphasized the potential for developing new treatments for neurodegenerative diseases based on these compounds.
- Agricultural Applications : A recent investigation into the use of cyclopropane carboxylic acids in agrochemicals revealed enhanced resistance to environmental stressors in treated plants. This research supports the viability of these compounds in sustainable agricultural practices .
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. As an intermediate in the synthesis of P2Y12 receptor antagonists, it plays a crucial role in inhibiting platelet aggregation by blocking the P2Y12 receptor on platelets . This inhibition prevents the activation of the platelet aggregation pathway, thereby reducing the risk of thrombotic events.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid: Another similar compound with fluorine atoms at the 2 and 6 positions on the phenyl ring.
2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide: This compound is an amide derivative of the carboxylic acid.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and its role as an intermediate in the synthesis of bioactive molecules.
Biologische Aktivität
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with notable pharmacological potential, particularly as an intermediate in the synthesis of bioactive molecules. Its molecular formula is CHFO, and it has a molecular weight of 198.17 g/mol. This compound has garnered interest for its role as a reversible antagonist of the P2Y12 receptor, which is critical in the regulation of platelet aggregation and thrombus formation.
The primary biological activity of this compound is its interaction with the P2Y12 receptor. This receptor is part of the purinergic signaling pathway that plays a significant role in platelet activation:
- Target : P2Y12 receptor
- Mode of Action : Acts as a reversible antagonist
- Biochemical Pathway : Inhibits platelet activation, thereby affecting thrombus formation.
This inhibition is particularly relevant in cardiovascular medicine, where controlling platelet aggregation can prevent thrombosis.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is used as an intermediate in the synthesis of AZD6140, an orally active P2Y12 receptor antagonist. The compound's stability and degradation rates are crucial for its long-term efficacy in biological systems. Studies have shown that at lower doses, it effectively inhibits platelet aggregation without significant adverse effects.
Research Findings and Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
- Inhibition of Platelet Aggregation : In laboratory settings, this compound has demonstrated a strong capacity to inhibit platelet aggregation in vitro, making it a candidate for further development as an antithrombotic agent.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression related to cardiovascular health. Its role as a P2Y12 antagonist suggests significant implications for managing conditions such as acute coronary syndrome.
- Animal Models : In vivo studies have shown that varying dosages impact the efficacy and safety profile of the compound. At therapeutic doses, it maintains effective inhibition of platelet function while minimizing side effects.
Data Table: Summary of Biological Activities
Activity Type | Description |
---|---|
Target Receptor | P2Y12 receptor |
Action Type | Reversible antagonist |
Primary Effect | Inhibition of platelet aggregation |
Clinical Relevance | Potential use in cardiovascular therapies to prevent thrombosis |
Dosage Effects | Effective at lower doses; safety profile maintained |
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVZAGSOJLXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.